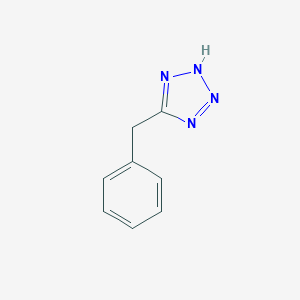
5-Benzyl-1H-tetrazole
Overview
Description
5-Benzyl-1H-tetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This compound is known for its applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
Target of Action
5-Benzyl-1H-tetrazole is primarily used as an activator in the synthesis of oligonucleotides . It interacts with the phosphoramidite group, which is a key component in the formation of oligonucleotides .
Mode of Action
The compound reacts with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain .
Biochemical Pathways
The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This property allows it to be used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry analogue syntheses .
Result of Action
The result of the action of this compound is the formation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensic analysis.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the synthesis of 5-substituted 1H-tetrazoles has been achieved under different reaction conditions . .
Biochemical Analysis
Biochemical Properties
5-Benzyl-1H-tetrazole plays a crucial role in biochemical reactions, primarily as an activator in the synthesis of oligonucleotides. It interacts with the phosphoramidite group to form a highly reactive intermediate, which subsequently forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . This interaction is essential for the efficient synthesis of DNA and RNA sequences.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its role as an activator in oligonucleotide synthesis suggests that it may impact the regulation of gene expression by facilitating the production of specific DNA and RNA sequences . Additionally, the compound’s ability to form stable complexes with metal ions may affect cellular metabolism by modulating enzyme activities and metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by reacting with the phosphoramidite group to form a highly reactive intermediate . This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain, facilitating the synthesis of DNA and RNA sequences. The compound’s ability to form stable complexes with metal ions also suggests potential enzyme inhibition or activation mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability and degradation properties. The compound is known to be stable over a wide pH range and resistant to various oxidizing and reducing agents . Long-term studies in in vitro and in vivo settings have shown that this compound maintains its activity and function, with minimal degradation observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent response, with higher doses leading to increased activity and potential toxic effects . At lower doses, this compound has been shown to be effective in modulating gene expression and cellular metabolism without causing significant adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s ability to form stable complexes with metal ions suggests that it may play a role in enzyme regulation and metabolic processes . Additionally, its use as an activator in oligonucleotide synthesis indicates potential involvement in nucleotide metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to form stable complexes with metal ions may facilitate its transport and localization within specific cellular compartments . Additionally, its role in oligonucleotide synthesis suggests that it may be localized to regions of active DNA and RNA synthesis .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity and function. The compound’s ability to form stable complexes with metal ions and its role as an activator in oligonucleotide synthesis suggest that it may be targeted to the nucleus and other regions involved in DNA and RNA synthesis . Post-translational modifications and targeting signals may also play a role in directing the compound to specific organelles and compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1H-tetrazole can be achieved through several methods. One common approach involves the reaction of benzyl chloride with sodium azide, followed by cyclization to form the tetrazole ring. This reaction typically occurs in the presence of a solvent such as dimethylformamide (DMF) and requires heating to facilitate the cyclization process .
Another method involves the use of benzyl isothiocyanate and sodium azide in the presence of water, which leads to the formation of this compound through a [3+2] cycloaddition reaction .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as lanthanum nitrate hexahydrate has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Benzyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted tetrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
5-Benzyl-1H-tetrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-1H-tetrazole
- 5-Methyl-1H-tetrazole
- 5-Benzylthio-1H-tetrazole
Uniqueness
5-Benzyl-1H-tetrazole is unique due to the presence of the benzyl group, which enhances its lipophilicity and ability to penetrate biological membranes. This property makes it a valuable compound in drug design and other applications where membrane permeability is crucial .
Properties
IUPAC Name |
5-benzyl-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c1-2-4-7(5-3-1)6-8-9-11-12-10-8/h1-5H,6H2,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDRWGJJZGJSGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279040 | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18489-25-3 | |
| Record name | 18489-25-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11121 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes the porous structure of the ZnO microtubes advantageous for catalysis?
A: The high surface area of the porous ZnO microtubes (58 m2 g-1) is highlighted as a key factor contributing to their excellent catalytic properties. [] A larger surface area generally provides more active sites for the reactants to interact with the catalyst, potentially leading to faster reaction rates and higher yields.
Q2: Are there any details about the reaction mechanism for the synthesis of 5-benzyl-1H-tetrazole using porous ZnO microtubes as a catalyst?
A2: Unfortunately, the provided abstracts do not delve into the specific reaction mechanism. Further research into publications focusing on the synthesis of this compound, particularly those utilizing ZnO-based catalysts, would be necessary to understand the mechanistic aspects of this reaction. Exploring similar reactions involving heterogeneous catalysts and tetrazole formation could provide valuable insights.
Q3: Besides catalytic activity, are there other advantages of using porous ZnO microtubes for this compound synthesis?
A: The research highlights the cost-effectiveness of synthesizing these microtubes from bulk ZnO. [] This aspect, combined with their high catalytic activity, makes them potentially attractive for industrial applications. Further investigation into the reusability and long-term stability of these catalysts would be essential to assess their practical viability for large-scale synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,3,3,5-Pentamethyl-2,4,4a,9b-tetrahydropyrido[4,3-b]indole](/img/structure/B101901.png)

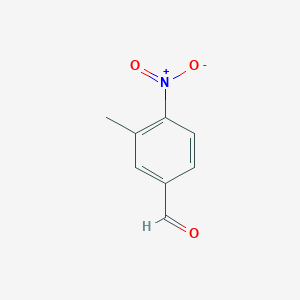

![Benzothiazolium, 2-[2-methyl-3-[3-(3-sulfopropyl)-2(3H)-benzothiazolylidene]-1-propenyl]-3-(3-sulfopropyl)-, inner salt](/img/structure/B101907.png)
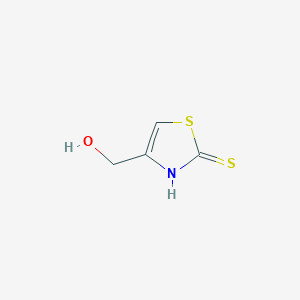

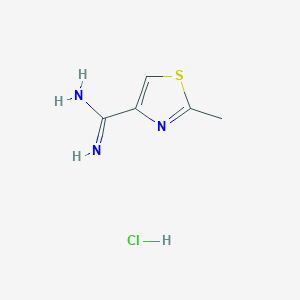
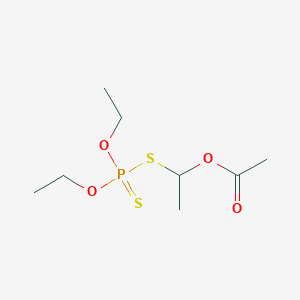
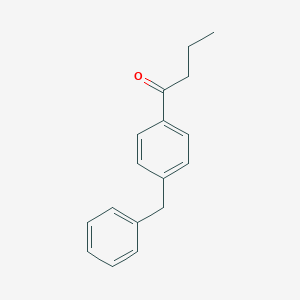
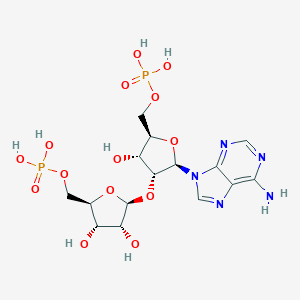
![4-[1-(4-Hydroxyphenyl)pentyl]phenol](/img/structure/B101919.png)
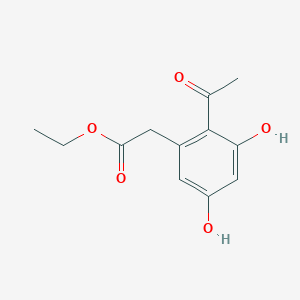
![Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B101928.png)
